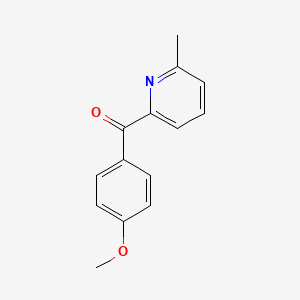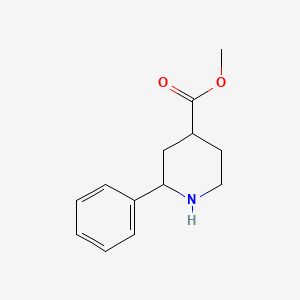
2-苯基哌啶-4-羧酸甲酯
描述
Methyl 2-phenylpiperidine-4-carboxylate is a chemical compound belonging to the piperidine class. It is structurally characterized by a piperidine ring substituted with a phenyl group and a methyl ester group at the 4-position. This compound is known for its analgesic properties and is commonly referred to as pethidine or meperidine in the pharmaceutical industry .
科学研究应用
Methyl 2-phenylpiperidine-4-carboxylate has a wide range of scientific research applications:
作用机制
Target of Action
Methyl 2-phenylpiperidine-4-carboxylate, also known as Pethidine or Meperidine , is a synthetic opioid pain medication of the phenylpiperidine class . The primary target of Methyl 2-phenylpiperidine-4-carboxylate is the μ-opioid receptor . This receptor plays a crucial role in the perception of pain and the body’s response to it .
Mode of Action
Methyl 2-phenylpiperidine-4-carboxylate exerts its analgesic effects by acting as an agonist at the μ-opioid receptor . This means that it binds to these receptors and activates them, mimicking the action of endogenous opioids . This activation results in a decrease in the perception of pain .
Biochemical Pathways
The activation of the μ-opioid receptor by Methyl 2-phenylpiperidine-4-carboxylate triggers a series of biochemical pathways. These pathways lead to the inhibition of adenylate cyclase, decreased cAMP production, and the opening of potassium channels . This results in hyperpolarization of the neuron and a reduction in neuronal excitability . The net effect is a decrease in the transmission of pain signals .
Pharmacokinetics
The pharmacokinetics of Methyl 2-phenylpiperidine-4-carboxylate involve its absorption, distribution, metabolism, and excretion (ADME). It has an oral bioavailability of 50–60%, which increases to 80–90% in cases of hepatic impairment . It is metabolized in the liver by enzymes such as CYP2B6, CYP3A4, CYP2C19, and Carboxylesterase 1 . Its metabolites include Norpethidine and Pethidinic Acid . The elimination half-life of Methyl 2-phenylpiperidine-4-carboxylate is 2.5–4 hours, which increases to 7–11 hours in liver disease . It is primarily excreted via the kidneys .
Result of Action
The result of Methyl 2-phenylpiperidine-4-carboxylate’s action is a significant reduction in the perception of pain. This is achieved through its interaction with the μ-opioid receptor and the subsequent biochemical pathways that are activated . It should be noted that the use of methyl 2-phenylpiperidine-4-carboxylate carries an equal risk of addiction as other opioids and can be more toxic—especially during long-term use due to the neurotoxicity of its metabolite, norpethidine .
Action Environment
The action, efficacy, and stability of Methyl 2-phenylpiperidine-4-carboxylate can be influenced by various environmental factors. For instance, its bioavailability can be affected by the presence of food in the stomach or the pH of the stomach contents. Additionally, factors such as the patient’s age, liver function, and kidney function can also influence the drug’s pharmacokinetics and overall effect .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-phenylpiperidine-4-carboxylate typically involves the reaction of benzyl cyanide with sodamide, followed by condensation with bis(2-chloroethyl)methylamine. The intermediate cyanide is then converted to the corresponding ester by acid-ethanol treatment . This method, originally developed by Eisleb and Schaumann in 1939, remains a standard procedure in the production of this compound .
Industrial Production Methods
In industrial settings, the synthesis of Methyl 2-phenylpiperidine-4-carboxylate may involve the use of less toxic nitrogen mustards with benzyl, arylsulfonyl, or carbalkoxy substituents, which are later removed by hydrogenolysis or hydrolysis . This approach minimizes the use of highly vesicant compounds and enhances the safety and efficiency of the production process.
化学反应分析
Types of Reactions
Methyl 2-phenylpiperidine-4-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the piperidine ring, leading to the formation of piperidinones.
Major Products Formed
The major products formed from these reactions include piperidinones, saturated piperidine derivatives, and various substituted piperidines, which have significant pharmacological applications .
相似化合物的比较
Similar Compounds
Piminodine: Another 4-phenylpiperidine derivative with analgesic properties.
Anileridine: A synthetic opioid analgesic similar to pethidine.
Alphaprodine: A fast-acting opioid analgesic used for pain management.
Uniqueness
Methyl 2-phenylpiperidine-4-carboxylate is unique due to its balanced analgesic potency and relatively low toxicity compared to other opioids. Its rapid onset of action and shorter duration of effect make it suitable for acute pain management .
属性
IUPAC Name |
methyl 2-phenylpiperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-16-13(15)11-7-8-14-12(9-11)10-5-3-2-4-6-10/h2-6,11-12,14H,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJYDTRNWYSGYKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCNC(C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
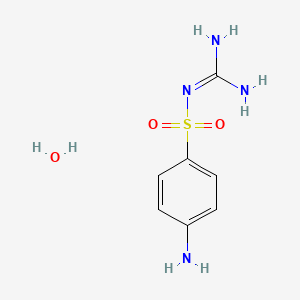
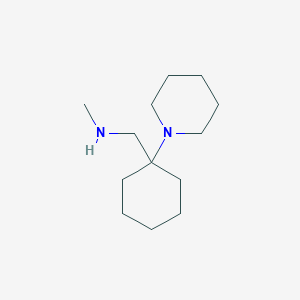
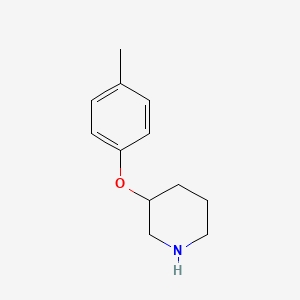
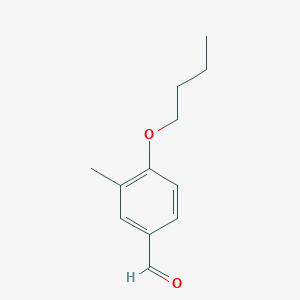
![4-[3-(Trifluoromethyl)benzoyl]pyridine](/img/structure/B1359085.png)
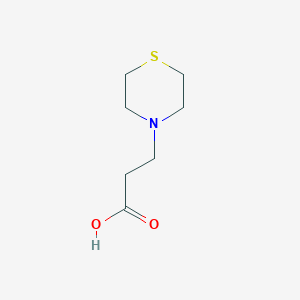
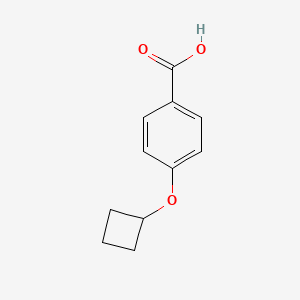
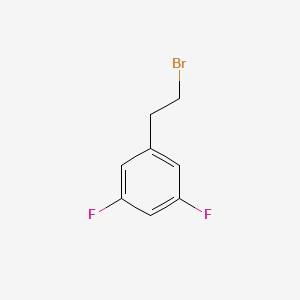
![[4-[(2,4-Dichlorophenyl)methoxy]phenyl]-phenylmethanone](/img/structure/B1359097.png)
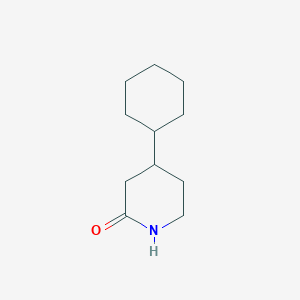
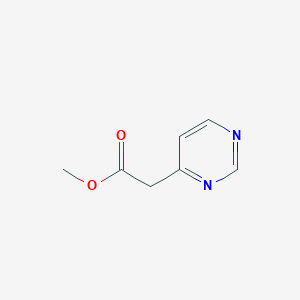
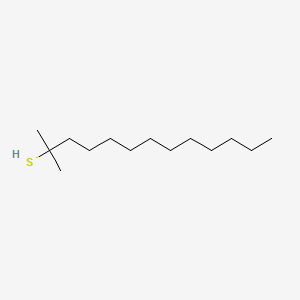
![Ethyl 3-[(3-ethoxy-3-oxopropyl)amino]propanoate hydrochloride](/img/structure/B1359108.png)
